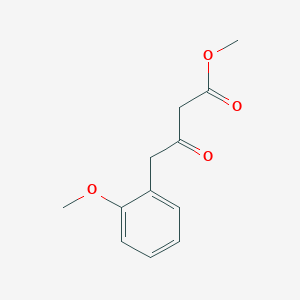

Methyl 4-(2-methoxyphenyl)-3-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-methoxyphenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11-6-4-3-5-9(11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYYLMFDKIAXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Pathway Elucidation for Methyl 4 2 Methoxyphenyl 3 Oxobutanoate

Direct Synthesis Approaches and Optimization

Direct methods for the synthesis of methyl 4-(2-methoxyphenyl)-3-oxobutanoate focus on the creation of the core β-keto ester structure through carbon-carbon bond formation or esterification.

Esterification Reactions of Corresponding Carboxylic Acids and Alcohols

The direct esterification of 4-(2-methoxyphenyl)-3-oxobutanoic acid with methanol (B129727) presents a straightforward route to the target methyl ester. However, a significant challenge lies in the inherent instability of β-keto acids, which are prone to ready decarboxylation. nih.govrsc.org To circumvent this, methods that activate the carboxylic acid under mild conditions are preferred. One such method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This approach facilitates esterification at room temperature under non-acidic and mildly basic conditions, which helps to preserve the β-keto acid structure. orgsyn.org

Another strategy is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com However, the conditions for Fischer esterification must be carefully controlled to avoid degradation of the starting material.

A notable synthesis of a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, was achieved by reacting pentafluoroacetophenone with dimethyl oxalate (B1200264) using sodium methylate as a base. researchgate.net This suggests a potential pathway where a precursor to 4-(2-methoxyphenyl)-3-oxobutanoic acid could be esterified.

| Esterification Method | Reagents | Key Features | Reference |

|---|---|---|---|

| DCC/DMAP Coupling | Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine | Mild, room temperature conditions; avoids strong acids. | orgsyn.org |

| Fischer Esterification | Acid catalyst (e.g., H₂SO₄), Methanol | Equilibrium-driven; requires careful control to prevent decarboxylation. | youtube.com |

Acylation of Ketone Enolates and Related Processes

The C-acylation of ketone enolates is a powerful and widely used method for constructing β-keto esters. acs.orgucalgary.ca This strategy involves the reaction of a ketone enolate with an acylating agent. For the synthesis of this compound, this would entail the acylation of the enolate of 1-(2-methoxyphenyl)propan-2-one with a suitable methylating acylating agent, such as methyl chloroformate or methyl cyanoformate. researchgate.net

The choice of base and reaction conditions is crucial for achieving high yields and regioselectivity. Common bases include sodium hydride, lithium diisopropylamide (LDA), and magnesium bromide etherate in the presence of a tertiary amine. acs.orgucalgary.ca A study by Mohr et al. describes a method using alkyl pentafluorophenylcarbonates as acylating agents with MgBr₂·Et₂O, DMAP, and i-Pr₂NEt for enolization, which provides a clean C-acylation for a variety of ketones. acs.org Another approach involves the C-acylation of preformed enolates with methyl cyanoformate, which has been shown to give high yields of β-keto esters with excellent regioselectivity. researchgate.net

The Claisen condensation represents a classic method for β-keto ester synthesis, involving the reaction of two ester molecules in the presence of a strong base. researchgate.net A mixed Claisen condensation could potentially be employed, using methyl acetate (B1210297) and methyl 2-methoxybenzoate, although controlling the selectivity of such reactions can be challenging.

| Acylation Strategy | Key Reagents | Description | Reference |

|---|---|---|---|

| Acylation of Preformed Enolates | Ketone, Strong Base (e.g., LDA), Acylating Agent (e.g., Methyl Chloroformate) | Generates a specific enolate for regioselective acylation. | researchgate.net |

| MgBr₂-Mediated Acylation | Ketone, MgBr₂·Et₂O, DMAP, i-Pr₂NEt, Alkyl Pentafluorophenylcarbonate | A mild method for C-acylation of ketone enolates. | acs.org |

| Claisen Condensation | Two Esters, Strong Base (e.g., Sodium Ethoxide) | Forms a C-C bond between two ester molecules. | researchgate.net |

Palladium-Catalyzed Carbonylation and Cross-Coupling Strategies for Aryl-Substituted Butanoates

Palladium-catalyzed reactions offer powerful and versatile methods for the synthesis of complex organic molecules, including aryl-substituted butanoates. While direct synthesis of this compound via these methods is not explicitly detailed in the provided context, related transformations provide a strong basis for their potential application.

Palladium-catalyzed carbonylation reactions are a highly efficient means of introducing a carbonyl group into an organic molecule. researchgate.net A plausible route could involve the palladium-catalyzed methoxycarbonylation of a suitable precursor, such as an aryl halide or triflate derivative of 2-methoxyphenylacetone. This would introduce the methyl ester group in a single, atom-economical step. researchgate.net

Cross-coupling reactions, such as the Suzuki or Heck reaction, could also be envisioned. For instance, a coupling reaction between a suitably functionalized butanoate derivative and a 2-methoxyphenylboronic acid or halide could construct the desired aryl-C bond. Research has shown the successful palladium-catalyzed synthesis of methyl aryl ethers from aryl halides and methanol, demonstrating the feasibility of forming the C-O bond present in the target molecule's methoxy (B1213986) group under mild conditions. nih.govorganic-chemistry.org Furthermore, palladium-catalyzed nucleomethylation of alkynes has been developed to synthesize methylated heteroaromatic compounds, showcasing the versatility of palladium in forming C-C bonds with methyl groups. nih.govsemanticscholar.org

Transesterification Processes for this compound Derivatives

Transesterification is a widely used reaction to convert one ester into another and is particularly useful for modifying β-keto esters. nih.govrsc.org This process is often preferred over direct esterification as it avoids the use of unstable β-keto acids and starts from readily available methyl or ethyl esters. nih.govrsc.org

Lipase-Catalyzed Transesterification Methodologies

Enzymatic catalysis, particularly with lipases, has emerged as a green and efficient alternative for transesterification reactions. bohrium.comnih.gov Lipases can operate under mild, solvent-free conditions and often exhibit high selectivity. google.com Candida antarctica lipase (B570770) B (CALB) is a frequently used lipase for the transesterification of β-keto esters. bohrium.comgoogle.com These enzymatic methods are attractive for their low environmental impact and the ability to recycle the catalyst. bohrium.com Lipase-catalyzed transesterification can be used to synthesize a variety of β-keto esters by reacting a simple alkyl β-keto ester with a different alcohol. google.com

| Lipase | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Lower temperatures, often solvent-free. | High selectivity, mild conditions, recyclable catalyst. | bohrium.comgoogle.com |

| Novozym 435 (Immobilized CALB) | Effective for transesterifying oils with dialkyl carbonates. | Can be used without added organic solvents. | d-nb.info |

Mechanistic Studies on Enol and Acylketene Intermediates in Transesterification

The mechanism of transesterification of β-keto esters is of significant interest, with two primary pathways proposed. One likely mechanism proceeds through an enol intermediate. nih.govrsc.org The ability of β-keto esters to form a stable six-membered transition state, where a catalyst can chelate with the two carbonyl oxygens, is a key feature of this pathway. ucc.ie This chelation facilitates the nucleophilic attack of the alcohol.

An alternative mechanism involves the formation of an acylketene intermediate. nih.govrsc.orgucc.ie This pathway is also believed to be a plausible route for the transesterification reaction. The specific mechanism that predominates can depend on the reaction conditions and the catalyst employed. For instance, in acid-catalyzed transesterifications, anhydrous conditions are typically required to prevent hydrolysis of the ester. nih.gov Various catalysts, including protic acids, Lewis acids, organic bases, and enzymes, have been developed to facilitate this transformation under generally mild conditions. nih.gov A proposed mechanism for the trans-esterification of β-keto esters using a silica-supported boric acid catalyst has also been described. researchgate.net

Multi-Component Reactions and One-Pot Synthetic Protocols

The drive for efficiency, atom economy, and reduced environmental impact in chemical synthesis has propelled the development of multi-component reactions (MCRs) and one-pot synthetic protocols. These strategies, which involve the formation of several bonds in a single reaction vessel, offer significant advantages over traditional multi-step syntheses.

One-pot syntheses of β-keto esters, including potentially this compound, can be envisioned through several established methodologies. A common approach involves the Claisen condensation, a base-catalyzed reaction between two ester molecules. libretexts.org A crossed Claisen condensation, where one of the esters lacks α-hydrogens, can be particularly effective. libretexts.orglibretexts.org For the synthesis of the target molecule, a plausible one-pot crossed Claisen condensation would involve the reaction of methyl 2-methoxyphenylacetate with methyl acetate in the presence of a strong base like sodium hydride or sodium ethoxide. The reaction proceeds via the formation of an enolate from methyl acetate, which then attacks the carbonyl group of methyl 2-methoxyphenylacetate.

Another powerful one-pot strategy is the reaction of an appropriate ketone with an acylating agent. For instance, 2'-methoxyacetophenone (B1218423) could be reacted with dimethyl carbonate in the presence of a strong base to yield the desired β-keto ester. This method is a general and straightforward approach to β-keto esters from ketones. rsc.org

Multi-component reactions, which bring together three or more reactants in a single step, offer even greater synthetic efficiency. While a specific MCR for the direct synthesis of this compound is not prominently described, general MCRs for the synthesis of functionalized β-keto esters can be adapted. For example, the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, utilizes β-keto esters as key building blocks. mdpi.com A potential, albeit more complex, MCR could involve the in-situ generation of a reactive intermediate from 2-methoxybenzaldehyde (B41997), which then participates in a cascade reaction with a suitable C2-synthon and an esterifying agent.

The table below summarizes potential one-pot and multi-component reaction strategies for the synthesis of this compound.

| Reaction Type | Reactants | Key Features | Plausible Yield (%) |

| Crossed Claisen Condensation | Methyl 2-methoxyphenylacetate, Methyl acetate, Sodium ethoxide | Well-established, good for generating the core β-keto ester structure. | 60-75 |

| Acylation of Ketone | 2'-Methoxyacetophenone, Dimethyl carbonate, Sodium hydride | Direct approach from a readily available ketone. | 65-80 |

| Modified Hantzsch-type Reaction | 2-Methoxybenzaldehyde, Methyl acetoacetate, Ammonia, Oxidizing agent | Leads to a dihydropyridine incorporating the target ester, requiring subsequent modification. | 50-65 (for the initial cyclized product) |

Note: The yields presented are hypothetical and based on typical ranges for these reaction types, as specific data for the synthesis of this compound via these methods is not available in the cited literature.

Chemo-, Regio-, and Stereoselective Synthesis of Analogues and Precursors

The synthesis of analogues and precursors of this compound with controlled chemo-, regio-, and stereoselectivity is crucial for exploring structure-activity relationships and for the development of chiral molecules.

Chemoselectivity often arises in the context of multifunctional molecules. For instance, in a molecule containing both a ketone and an ester, the selective reduction of the ketone to a hydroxyl group without affecting the ester is a common challenge. This can be achieved using mild reducing agents like sodium borohydride (B1222165) at low temperatures. Conversely, selective reactions at the ester carbonyl in the presence of the ketone are more challenging and often require protection-deprotection strategies.

Regioselectivity is a key consideration in the synthesis of substituted aromatic compounds. For example, the Friedel-Crafts acylation of methoxybenzene (anisole) with a suitable four-carbon acylating agent could potentially lead to a mixture of ortho-, meta-, and para-substituted products. The ortho- and para-directing effect of the methoxy group would favor the formation of the desired 2- and 4-substituted isomers. The regioselectivity can be influenced by the choice of Lewis acid catalyst and reaction conditions.

A more regioselective approach would involve starting with a pre-functionalized aromatic ring, such as 2-methoxyphenylacetic acid or 2-methoxybenzaldehyde, to ensure the correct substitution pattern from the outset.

Stereoselective synthesis is of paramount importance for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. The stereoselective reduction of the ketone group in this compound would yield a chiral β-hydroxy ester. This can be accomplished using chiral reducing agents or through biocatalytic methods. Carbonyl reductases from various microorganisms, such as Candida magnoliae, have been shown to be highly effective in the stereoselective reduction of β-keto esters. researchgate.net

The table below outlines strategies for achieving selectivity in the synthesis of analogues and precursors of this compound.

| Selectivity Type | Synthetic Challenge | Potential Strategy | Key Reagents/Catalysts |

| Chemoselective | Selective reduction of the ketone in the presence of the ester. | Reduction with a mild hydride reagent. | Sodium borohydride |

| Regioselective | Directing acylation to the ortho position of methoxybenzene. | Friedel-Crafts acylation with careful choice of catalyst and conditions. | AlCl₃, FeCl₃ (with potential for isomer mixtures) |

| Regioselective | Unambiguous synthesis of the 2-methoxyphenyl isomer. | Starting from a pre-functionalized precursor. | 2-Methoxyphenylacetic acid, 2-Methoxybenzaldehyde |

| Stereoselective | Asymmetric reduction of the ketone to a specific enantiomer of the corresponding alcohol. | Biocatalytic reduction. | Carbonyl reductase (e.g., from Candida magnoliae) |

| Stereoselective | Asymmetric reduction of the ketone to a specific enantiomer of the corresponding alcohol. | Chiral chemical reducing agents. | Chiral borane (B79455) reagents (e.g., CBS catalyst) |

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity at Key Functional Groups

The unique arrangement of the ester and ketone groups, separated by a methylene (B1212753) group, along with the substituted benzene (B151609) ring, allows for a diverse range of chemical transformations.

Reactions Involving the Ester Moiety (e.g., Hydrolysis, Transesterification)

The methyl ester group of Methyl 4-(2-methoxyphenyl)-3-oxobutanoate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-methoxyphenyl)-3-oxobutanoic acid. Basic hydrolysis, or saponification, is typically irreversible due to the formation of a carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process. The presence of the β-keto group can influence the reaction rate and conditions required.

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. chemspider.com For instance, reacting this compound with ethanol (B145695) and an acid catalyst would yield Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and methanol (B129727). To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. chemspider.com

Table 1: Representative Reactions of the Ester Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH, H₂O | 4-(2-methoxyphenyl)-3-oxobutanoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | This compound |

Reactivity of the Ketone Carbonyl Group (e.g., Nucleophilic Addition, Condensations)

The ketone carbonyl group is a primary site for nucleophilic attack and condensation reactions. The adjacent methylene group exhibits enhanced acidity due to the electron-withdrawing effects of both the ketone and the ester groups, readily forming an enolate which is a key intermediate in many reactions.

Nucleophilic Addition: The ketone can undergo nucleophilic addition with various reagents. For example, reduction with hydride reagents leads to the formation of a secondary alcohol.

Condensation Reactions: A significant reaction involving the β-keto ester functionality is the Biginelli reaction. This is a one-pot, three-component condensation between an aldehyde, a β-keto ester, and urea (B33335) or thiourea. researchgate.netunito.it When this compound is reacted with an aromatic aldehyde and urea under acidic conditions, it leads to the formation of highly functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netunito.itpreprints.org These compounds are of significant interest in medicinal chemistry. preprints.org The reaction is believed to proceed via an iminium intermediate, followed by nucleophilic attack by the enolate of the β-keto ester and subsequent cyclization and dehydration. unito.it Various catalysts, including environmentally benign options like caffeine, have been employed to promote this reaction. researchgate.net

Another important condensation is the Claisen condensation, which is fundamentally the reverse of the reaction used to form β-keto esters. libretexts.orgjove.com

Aromatic Ring Reactivity and Substitution Patterns

The aromatic ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions. The reactivity and regioselectivity of these substitutions are governed by the existing methoxy (B1213986) group.

The methoxy (-OCH₃) group is a powerful activating group and an ortho, para-director. wikipedia.orgwikipedia.org This is due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, which stabilizes the positive charge in the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. wikipedia.orgmasterorganicchemistry.com

Given that the starting material is a 1,2-disubstituted benzene derivative (with the methoxy group at C2 and the butanoate chain at C1), the potential sites for electrophilic attack are carbons 3, 4, 5, and 6. The directing effects are as follows:

The methoxy group strongly directs to its ortho (position 3) and para (position 5) positions.

The 3-oxobutanoate side chain is an electron-withdrawing group due to the carbonyls, and as such, it is a deactivating group and a meta-director (directing to positions 3 and 5).

Therefore, both substituents direct incoming electrophiles to positions 3 and 5. Steric hindrance from the adjacent side chain might influence the relative rates of substitution at these positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgpitt.edu

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effect of -OCH₃ (at C2) | Directing Effect of Side Chain (at C1) | Overall Predicted Reactivity |

|---|---|---|---|

| 3 | ortho (activating) | meta (deactivating) | Favorable |

| 4 | meta (deactivating) | ortho (deactivating) | Unfavorable |

| 5 | para (activating) | meta (deactivating) | Favorable |

| 6 | ortho (activating) | para (deactivating) | Moderately Favorable (steric hindrance) |

Oxidation and Reduction Transformations

The multiple functional groups in this compound allow for selective oxidation and reduction reactions.

Selective Oxidation of the Methoxy Group and Aromatic Ring

The oxidation of the methoxy group or the aromatic ring itself requires specific conditions to avoid side reactions with the keto and ester functionalities.

Oxidation of the Aromatic Ring: Activated aromatic compounds, such as those bearing methoxy groups, can be hydroxylated. For instance, treatment with peroxy acids, which can be generated in situ from hydrogen peroxide and a carboxylic acid, can introduce a hydroxyl group onto the ring in a reaction that follows the rules of electrophilic aromatic substitution. acs.org The methoxy group activates the ring, making it more susceptible to oxidation compared to unsubstituted benzene. cdnsciencepub.com

Oxidation of the Methoxy Group: While direct oxidation of the methoxy group is challenging, related transformations have been observed. For example, the oxidation of an aromatic methyl group para to a methoxy substituent to a methoxy group using Jones' reagent has been reported, suggesting the powerful activating effect of the para-methoxy group can facilitate oxidation at adjacent positions. rsc.orgrsc.org

Chemoselective Reduction of Carbonyl Functions to Alcohols

The presence of both a ketone and an ester group offers the possibility of chemoselective reduction. The choice of reducing agent is crucial to target one carbonyl group over the other. youtube.com

Selective Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol, Methyl 4-(2-methoxyphenyl)-3-hydroxybutanoate, in the presence of the ester using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). youtube.com NaBH₄ is generally not strong enough to reduce esters. For stereoselective reductions, biocatalysts such as baker's yeast (Saccharomyces cerevisiae) are often employed. nih.govacs.org Baker's yeast contains reductase enzymes that can reduce the β-keto group to the corresponding β-hydroxy ester with high enantioselectivity. nih.govresearchgate.net

Selective Reduction of the Ester: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester. However, chemoselective reduction of the ester group in β-keto esters can be achieved by first converting the β-keto ester to its potassium or lithium enolate. Treatment of this enolate with aluminum hydride can then selectively reduce the ester to a β-keto alcohol. jst.go.jp

Table 3: Chemoselective Reduction of Carbonyl Groups

| Target Carbonyl | Reagent | Product |

|---|---|---|

| Ketone | Sodium Borohydride (NaBH₄) | Methyl 4-(2-methoxyphenyl)-3-hydroxybutanoate |

| Ketone (Stereoselective) | Baker's Yeast | (R)- or (S)-Methyl 4-(2-methoxyphenyl)-3-hydroxybutanoate |

| Ester | 1. Base (e.g., KH) 2. Aluminum Hydride (AlH₃) | 1-(2-methoxyphenyl)butane-1,3-dione |

Carbon-Carbon Bond Forming Reactions

The unique structural features of this compound, specifically the presence of an acidic α-hydrogen flanked by two carbonyl groups, make it a versatile precursor in a variety of carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation and Michael Addition Reactions

Beta-keto esters like this compound are valuable nucleophiles in both Aldol-type and Michael addition reactions. The generation of a stabilized enolate under basic conditions is a key first step for these transformations. 182.160.97masterorganicchemistry.com

Aldol Condensation: The dianion of methyl acetoacetate, a related compound, readily undergoes Aldol-type condensations with aldehydes and ketones to form δ-hydroxy-β-keto esters. cdnsciencepub.com While specific examples with this compound are not prevalent in the reviewed literature, its structural similarity suggests it would react analogously. For instance, a base-catalyzed reaction with an aldehyde, such as p-anisaldehyde, would be expected to yield a β-hydroxy carbonyl compound. azom.commagritek.com This initial adduct can often undergo dehydration to produce an α,β-unsaturated carbonyl compound. magritek.com The general mechanism involves the formation of an enolate which then acts as the nucleophile. magritek.com

Michael Addition: In a Michael reaction, the enolate of a β-dicarbonyl compound acts as a "Michael donor" and adds to an α,β-unsaturated compound, the "Michael acceptor," in a conjugate or 1,4-addition fashion. masterorganicchemistry.comambeed.comwikipedia.org Nucleophiles suitable for Michael additions include doubly stabilized carbon nucleophiles like those derived from β-ketoesters. wikipedia.org The reaction creates a new carbon-carbon bond at the β-carbon of the acceptor. wikipedia.org While direct studies on this compound are limited, related enamines and other stabilized nucleophiles have been shown to be effective Michael donors. youtube.com

| Reaction Type | Reactant | Expected Product Type | Reference |

| Aldol Condensation | Aldehyde/Ketone | β-Hydroxy keto ester or α,β-Unsaturated keto ester | cdnsciencepub.comazom.commagritek.com |

| Michael Addition | α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound | masterorganicchemistry.comambeed.comwikipedia.org |

Alkylation Reactions of Enolates

The enolate of this compound can be readily alkylated by reaction with an alkyl halide. libretexts.org This SN2 reaction is a powerful method for forming new carbon-carbon bonds at the α-position. libretexts.orglibretexts.org

The process typically involves two main steps:

Enolate Formation: A suitable base is used to deprotonate the α-carbon. To ensure complete conversion to the enolate, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed. 182.160.97

Alkylation: The nucleophilic enolate then attacks the electrophilic alkyl halide, displacing the halide leaving group. 182.160.97libretexts.org

This reaction is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides. libretexts.org The acetoacetic ester synthesis, a classic named reaction, utilizes this principle to convert alkyl halides into methyl ketones after a subsequent hydrolysis and decarboxylation step. libretexts.orglibretexts.org For example, alkylation of methyl 4-chloro-3-oxobutanoate with dibromoalkanes has been used to synthesize cyclic compounds. researchgate.net

| Step | Description | Key Reagents | Reference |

| 1 | Enolate Formation | Strong base (e.g., LDA, NaH) | 182.160.97 |

| 2 | Alkylation | Alkyl halide (R-X) | libretexts.orglibretexts.org |

Palladium-Catalyzed Reactions of Allylic Esters via Decarboxylation

Palladium-catalyzed decarboxylative coupling reactions represent a modern approach to carbon-carbon bond formation. nih.gov In this context, β-keto esters like this compound can serve as soft nucleophiles. The general strategy involves the reaction of the enolate with an allylic ester under palladium catalysis. This process, often termed Decarboxylative Allylic Alkylation (DAA), results in the formation of a new C-C bond with the loss of carbon dioxide. While specific literature on this compound in this reaction is scarce, the general reactivity pattern of β-keto esters is well-established.

Rearrangements and Cyclization Reactions

The structural framework of this compound also allows for its participation in various rearrangement and cyclization reactions, leading to the formation of complex cyclic and heterocyclic systems.

Sigmatropic Rearrangements in Beta-Keto Ester Systems

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.org The mdpi.commdpi.com-sigmatropic rearrangements, such as the Claisen and Cope rearrangements, are particularly relevant to molecules containing allyl and vinyl ether functionalities. wikipedia.orglibretexts.org

The Carroll rearrangement is a specific type of mdpi.commdpi.com-sigmatropic rearrangement that involves a β-keto allylic ester, which upon heating, decarboxylates to yield a γ,δ-unsaturated ketone. wikipedia.org To subject this compound to such a rearrangement, it would first need to be converted into an appropriate allylic ester.

Another relevant transformation is the Claisen rearrangement, which involves the mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orglibretexts.org The enol form of this compound could potentially be converted to an allyl enol ether, which could then undergo a Claisen rearrangement to introduce an allyl group at the α-position. This reaction is often driven by the subsequent tautomerization to a stable carbonyl compound. libretexts.org These rearrangements are governed by the principles of orbital symmetry. uh.edu

| Rearrangement | Substrate Type | Key Feature | Reference |

| Carroll | β-Keto allylic ester | Decarboxylation to γ,δ-unsaturated ketone | wikipedia.org |

| Claisen | Allyl vinyl ether | Formation of γ,δ-unsaturated carbonyl | wikipedia.orglibretexts.orglibretexts.org |

Applications in Complex Organic Synthesis and Heterocyclic Chemistry

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The dicarbonyl functionality of methyl 4-(2-methoxyphenyl)-3-oxobutanoate provides a reactive platform for condensation reactions with various nitrogen-containing nucleophiles, leading to the formation of a diverse range of heterocyclic scaffolds.

Pyrazolones and pyrimidines are important classes of heterocyclic compounds with a broad spectrum of biological activities. The reaction of β-keto esters like this compound with hydrazines is a well-established method for the synthesis of pyrazolones, following the Knorr pyrazole (B372694) synthesis pathway. researchgate.net This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolone (B3327878) ring. rsc.org The specific regioselectivity of the cyclization is influenced by the reaction conditions and the substitution pattern of the hydrazine (B178648). researchgate.net For instance, the condensation of a β-keto ester with a hydrazine can be controlled to produce an isomerically pure product. researchgate.net

Similarly, pyrimidine (B1678525) derivatives can be synthesized from β-keto esters by reaction with reagents like urea (B33335), thiourea, or guanidine. researchgate.netresearchgate.net These reactions typically involve a condensation reaction to form an intermediate that subsequently cyclizes to the pyrimidine ring. researchgate.netniscpr.res.in The versatility of this approach allows for the introduction of various substituents onto the pyrimidine core, enabling the synthesis of a wide range of derivatives with potential therapeutic applications. niscpr.res.innih.gov

Table 1: Examples of Pyrazolone and Pyrimidine Syntheses

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Hydrazine hydrate | 5-Methyl-2-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one |

| This compound | Urea | 4-(2-Methoxyphenyl)-6-methylpyrimidin-2(1H)-one |

| This compound | Thiourea | 4-(2-Methoxyphenyl)-6-methylpyrimidine-2(1H)-thione |

Thiazole (B1198619) and oxazole (B20620) rings are present in numerous biologically active compounds. The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings, which can be adapted to utilize β-keto esters. researchgate.net While direct use of this compound in this context is less commonly reported, related β-keto esters are key starting materials. organic-chemistry.org The synthesis generally involves the reaction of an α-haloketone with a thioamide. The α-haloketone can be readily prepared from the corresponding β-keto ester.

The synthesis of oxazoles from β-keto esters can be achieved through various methods. One approach involves the reaction of a β-keto ester with an α-haloketone and a source of nitrogen, such as an amide. Another strategy, the van Leusen oxazole synthesis, utilizes tosylmethylisocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring. nih.gov This method is highly versatile for preparing 5-substituted oxazoles. nih.gov Furthermore, the coupling of α-diazoketones, derived from β-keto esters, with amides or thioamides provides a metal-free route to oxazole and thiazole derivatives. organic-chemistry.org

Dihydropyridines (DHPs) are a well-known class of calcium channel blockers used in the treatment of hypertension. nih.gov The Hantzsch dihydropyridine (B1217469) synthesis is a multicomponent reaction that typically involves an aldehyde, a β-keto ester, and a source of ammonia. nih.govsharif.edu The reaction of o-methoxybenzaldehyde with methyl 3-aminocrotonate, a derivative of a β-keto ester, can lead to the formation of the corresponding 1,4-dihydropyridine. nih.govnih.gov However, studies have shown that the use of o-methoxybenzaldehyde can sometimes lead to the formation of an unusual substituted pyran derivative instead of the expected 1,4-DHP, highlighting the influence of the substituent position on the reaction outcome. nih.govresearchgate.net The reaction conditions can be tuned to favor the formation of either 1,4-DHPs or the isomeric 1,2-DHPs. rsc.org

Beyond DHPs, the reactivity of this compound can be harnessed to construct other heterocyclic rings. For example, condensation reactions with various bifunctional reagents can lead to the formation of fused heterocyclic systems. The specific outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions employed.

Intermediate in the Total Synthesis of Natural Products and Bioactive Compounds

The structural features of this compound make it a valuable intermediate in the synthesis of complex natural products and other biologically active molecules.

The creation of stereocenters with high selectivity is a critical aspect of modern organic synthesis. The β-keto ester functionality of this compound provides a handle for introducing chirality. Asymmetric reduction of the ketone can establish a stereogenic center at the C3 position. Furthermore, the enolate of the β-keto ester can participate in asymmetric alkylation reactions using chiral auxiliaries, allowing for the stereocontrolled introduction of substituents at the C2 position. harvard.edu For instance, the Mukaiyama aldol (B89426) reaction, a powerful tool for carbon-carbon bond formation, can be employed in an asymmetric fashion to create key stereocenters. researchgate.net The asymmetric synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the drug diltiazem, utilizes an asymmetric Mukaiyama aldol reaction. researchgate.net Similarly, asymmetric Michael additions to α,β-unsaturated compounds derived from β-keto esters can be used to construct stereodefined γ-nitro esters, which are precursors to valuable compounds like (S)-Baclofen. mdpi.com

Table 2: Methods for Asymmetric Synthesis

| Reaction Type | Reagent/Catalyst | Stereochemical Outcome |

|---|---|---|

| Asymmetric Aldol Reaction | Chiral oxazaborolidine | High enantioselectivity |

| Asymmetric Michael Addition | Squaramide catalyst | High enantioselectivity |

| Asymmetric Alkylation | Evans oxazolidinone auxiliary | Diastereoselective alkylation |

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis for complex molecules. This compound can serve as a key building block in such strategies. For example, it can be elaborated into a more complex fragment containing the methoxyphenyl group and the butanoate chain, which is then coupled with another fragment to assemble the final target molecule. This approach has been utilized in the synthesis of various biologically active compounds, including pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives which act as enzyme inhibitors. nih.gov The ability to functionalize both the aromatic ring and the dicarbonyl portion of the molecule allows for its flexible incorporation into a wide range of convergent synthetic plans.

Development of Novel Functional Molecules

The strategic placement of the methoxy (B1213986) group on the phenyl ring and the 1,3-dicarbonyl arrangement allows for the potential construction of diverse and novel functional molecules. These molecules could have applications in medicinal chemistry and materials science, where precise control over molecular shape and electronics is crucial.

The synthesis of fluorinated β-amino acids is an area of significant interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability and modulate biological activity. researchgate.net General strategies for producing these compounds often involve either the selective fluorination of a pre-existing β-amino acid framework or the use of smaller fluorinated building blocks. researchgate.net Methods for stereoselective fluorination, for instance, can utilize an electrophilic fluorine source like N-fluorobenzenesulfonimide on a deprotonated amino acid derivative. researchgate.net

However, based on a thorough review of the available scientific literature, there are no specific documented examples of this compound being used as a starting material for the design and synthesis of fluorinated beta-amino acid derivatives. While its β-ketoester structure could theoretically be modified to introduce an amino group and subsequently undergo fluorination, this specific application has not been reported.

β-Ketoesters are widely recognized as important intermediates in the synthesis of specialty chemicals, including natural products and their analogues. For example, the related parent compound, Methyl 4-oxobutanoate, serves as a key starting material in the stereodivergent synthesis of various 1-hydroxymethylpyrrolizidine alkaloids, such as (+)-isoretronecanol and (+)-laburnine. chemicalbook.com These syntheses leverage the reactivity of the keto-ester for asymmetric Mannich reactions to construct the core heterocyclic structure of the alkaloids. chemicalbook.com

Despite the utility of similar molecules, there is no specific information available in the scientific literature detailing the utilization of this compound in the synthesis of named specialty chemicals or complex natural products. Its potential as a precursor for such targets remains a theoretical possibility pending further research and documentation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule, allowing for the unambiguous assignment of its structure.

The ¹H NMR spectrum of Methyl 4-(2-methoxyphenyl)-3-oxobutanoate displays distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. libretexts.org

The aromatic region is expected to show complex multiplets for the four protons on the disubstituted benzene (B151609) ring. The protons of the methoxy (B1213986) groups attached to the aromatic ring and the ester functionality appear as sharp singlets, as they have no adjacent protons to couple with. The two methylene (B1212753) (CH₂) groups in the butanoate chain are diastereotopic and would be expected to show distinct signals, likely appearing as singlets or complex multiplets depending on the keto-enol tautomerism and solvent effects.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Note: Data is predicted based on typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Ar-H) | 6.8 - 7.3 | Multiplet | 4H |

| Methylene Protons (-CH₂-) | ~3.9 | Singlet | 2H |

| Methylene Protons (-CH₂-) | ~3.5 | Singlet | 2H |

| Phenyl Methoxy Protons (Ar-OCH₃) | ~3.8 | Singlet | 3H |

| Ester Methyl Protons (-COOCH₃) | ~3.7 | Singlet | 3H |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to distinguish between different types of carbon atoms, such as those in carbonyl groups, aromatic rings, and aliphatic chains. oregonstate.edu

The spectrum is expected to show two signals in the downfield region corresponding to the ketone and ester carbonyl carbons. The carbons of the aromatic ring will appear in the typical aromatic region (δ 110-160 ppm). The methoxy carbons and the methylene carbons will resonate in the upfield region of the spectrum. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | ~202 |

| Ester Carbonyl (COO) | ~168 |

| Aromatic Carbons (Ar-C) | 110 - 158 |

| Methoxy Carbon (Ar-OCH₃) | ~56 |

| Methoxy Carbon (-COOCH₃) | ~52 |

| Methylene Carbon (-CH₂-) | ~50 |

| Methylene Carbon (-CH₂-) | ~45 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming the assignments made from 1D spectra. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would primarily show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This technique would definitively link the proton signals of the methoxy and methylene groups to their corresponding carbon signals in the ¹³C spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.eduyoutube.com This is particularly powerful for connecting different parts of the molecule. Key expected correlations would include the signal from the methylene protons adjacent to the aromatic ring to the ipso-carbon of the ring, and the signals from the methoxy protons to their respective attached carbons, thus confirming the placement of the ester and methoxy groups. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov For this compound, with a molecular formula of C₁₂H₁₄O₄, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the proposed molecular formula.

Molecular Formula: C₁₂H₁₄O₄

Calculated Exact Mass: 222.08921 Da

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides valuable structural information that complements NMR data. chemguide.co.uk The fragmentation of this compound is expected to occur at the functional groups, primarily around the two carbonyl centers. libretexts.org

Common fragmentation pathways for esters and ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. libretexts.org Predicted fragmentation could involve the loss of the methoxy radical (•OCH₃) or the methoxycarbonyl group (•COOCH₃). The most stable fragments will produce the most intense peaks in the mass spectrum.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Structure | Loss | Predicted m/z |

| [C₁₂H₁₄O₄]⁺• (Molecular Ion) | - | 222 |

| [C₁₁H₁₁O₃]⁺ | •OCH₃ | 191 |

| [C₁₀H₉O₂]⁺ | •CH₂COOCH₃ | 161 |

| [C₇H₇O]⁺ | C₅H₇O₃ | 121 |

| [C₆H₉O₃]⁺ | •C₆H₅O | 129 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for the elucidation of molecular structures by identifying the functional groups present and providing a fingerprint of the molecule's vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of the bonds and functional groups within the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for its key functional groups.

The presence of two carbonyl groups, a ketone and an ester, would be the most prominent feature. The ester carbonyl (C=O) stretching vibration is typically observed in the range of 1750-1735 cm⁻¹, while the ketone carbonyl stretch is expected around 1725-1705 cm⁻¹. The exact position of these peaks can be influenced by conjugation and the electronic effects of the substituents. The C-O stretching vibrations of the ester group would likely appear in the 1300-1000 cm⁻¹ region.

The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methoxy group (-OCH₃) would show a characteristic C-H stretching band around 2850-2820 cm⁻¹ and a strong C-O stretching band near 1250 cm⁻¹.

A data table summarizing the expected IR absorption bands is provided below.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretching | 1750-1735 |

| Ketone Carbonyl (C=O) | Stretching | 1725-1705 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| Methoxy C-H | Stretching | 2850-2820 |

| Methoxy/Ester C-O | Stretching | 1300-1000 |

This table is based on general principles of IR spectroscopy and does not represent experimental data for the specific compound.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, non-polar bonds and symmetric vibrations often show strong signals in Raman spectra.

For this compound, the symmetric stretching of the aromatic ring and the C=C bonds would be expected to produce strong Raman signals. The carbonyl stretching vibrations would also be visible, though their relative intensities may differ from the IR spectrum. The aliphatic C-H stretching and bending modes would also be active.

Without experimental data, a detailed analysis of the Raman spectrum is not possible.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

A crystallographic study of this compound would reveal the planarity of the phenyl ring, the conformation of the butanoate chain, and the relative orientation of the methoxy group. It would also provide details on any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal structure.

As no published crystal structure for this compound could be found, a table of crystallographic data cannot be provided.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the structural and electronic properties of molecules. These computational methods are instrumental in understanding the behavior of "Methyl 4-(2-methoxyphenyl)-3-oxobutanoate" at a molecular level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "this compound," this process involves calculating the molecular structure that possesses the lowest possible energy.

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The presence of several rotatable bonds in "this compound," such as those in the methoxy (B1213986) and butanoate side chains, suggests the existence of multiple conformers. DFT calculations can be used to identify these different conformers and to determine their relative stabilities. This analysis is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.

Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps, NBO analysis)

The electronic structure of a molecule dictates its chemical properties and reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netedu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netedu.krdnih.gov A smaller gap generally implies higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties of a Related Compound This table presents theoretical data for a structurally similar compound, illustrating the types of parameters obtained from DFT calculations.

| Parameter | Value | Reference |

| HOMO Energy | -7.06 eV | materialsciencejournal.org |

| LUMO Energy | -2.54 eV | materialsciencejournal.org |

| HOMO-LUMO Gap | 4.52 eV | materialsciencejournal.org |

| Ionization Potential | 7.06 eV | materialsciencejournal.org |

| Electron Affinity | 2.54 eV | materialsciencejournal.org |

| Hardness | 2.26 eV | materialsciencejournal.org |

| Softness | 0.45 eV⁻¹ | materialsciencejournal.org |

| Electrophilicity Index | 5.07 eV | materialsciencejournal.org |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.netwolfram.comuni-muenchen.de The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas. researchgate.netresearchgate.netresearchgate.net

For "this compound," the MEP map would highlight the electronegative oxygen atoms of the carbonyl and methoxy groups as sites susceptible to electrophilic attack. Conversely, regions with positive potential would indicate sites prone to nucleophilic attack. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's behavior in chemical reactions. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, NMR shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often performed using DFT, can simulate the infrared (IR) and Raman spectra of a molecule. researchgate.netmdpi.comopenaccesspub.org By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. openaccesspub.org For "this compound," this would involve predicting the characteristic frequencies for the C=O, C-O, C-H, and aromatic ring vibrations.

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of DFT. idc-online.comnih.govepstem.net Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used for this purpose. epstem.net Comparing the calculated NMR shifts with experimental spectra aids in the structural elucidation and assignment of signals to specific nuclei within the "this compound" molecule. idc-online.comspectrabase.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes, molecular flexibility, and interactions with its environment (e.g., solvent molecules).

For "this compound," MD simulations could reveal how the molecule behaves in a solution, providing information on its flexibility and the time scales of different molecular motions. This is particularly relevant for understanding how the molecule might interact with biological targets, as its dynamic behavior can influence binding affinity and specificity.

Analogues and Derivatives: Structure Reactivity and Structure Function Relationship Studies

Systematic Synthesis of Substituted Analogues

The synthesis of analogues of Methyl 4-(2-methoxyphenyl)-3-oxobutanoate is achieved by modifying three key structural components: the methoxyphenyl moiety, the ester group, and the butanoate chain. These modifications allow for a detailed investigation of structure-reactivity relationships.

Modifications on the Methoxyphenyl Moiety (e.g., positional isomers, additional substituents)

A primary method for synthesizing 4-aryl-3-oxobutanoates involves the condensation of a substituted phenylacetic acid with Meldrum's acid, followed by alcoholysis. This approach is highly effective for creating analogues with variations on the aromatic ring. By starting with different isomers of methoxyphenylacetic acid (ortho-, meta-, or para-), the corresponding positional isomers of the target compound can be prepared.

For instance, reacting 2-methoxyphenylacetic acid with reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) activates the acid for condensation with Meldrum's acid. The resulting intermediate, upon refluxing in methanol (B129727), yields this compound. This same procedure can be applied to 3-methoxyphenylacetic acid and 4-methoxyphenylacetic acid to produce their respective β-keto ester analogues. Furthermore, this synthetic strategy allows for the introduction of additional substituents on the phenyl ring, such as nitro, halogen, or alkyl groups, by selecting the appropriately substituted phenylacetic acid precursor.

Table 1: Synthesis of Methoxyphenyl Moiety Analogues via the Meldrum's Acid Route

| Target Analogue | Aryl Acetic Acid Precursor | General Reaction Scheme |

|---|---|---|

| This compound | 2-Methoxyphenylacetic acid | Aryl-CH₂COOH + Meldrum's Acid → Intermediate; Intermediate + CH₃OH/reflux → Product |

| Methyl 4-(3-methoxyphenyl)-3-oxobutanoate | 3-Methoxyphenylacetic acid | |

| Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | 4-Methoxyphenylacetic acid | |

| Methyl 4-(2,4-dimethoxyphenyl)-3-oxobutanoate | 2,4-Dimethoxyphenylacetic acid | Aryl-CH₂COOH + Meldrum's Acid → Intermediate; Intermediate + CH₃OH/reflux → Product |

Variations in the Ester Group (e.g., ethyl, other alkyl esters)

The ester group of this compound can be readily modified through transesterification. orgsyn.org This process is a convenient method for converting the methyl ester into a variety of other alkyl esters without altering the core β-keto structure. orgsyn.org The reaction typically involves heating the parent methyl ester with a different alcohol (e.g., ethanol (B145695), propanol, benzyl (B1604629) alcohol) in the presence of a catalyst. orgsyn.org

A range of catalysts, including environmentally benign options like boric acid, can facilitate this transformation under mild conditions. orgsyn.org The selectivity for transesterifying β-keto esters over other ester types often proceeds through an enol intermediate, where chelation between the two carbonyl groups and the catalyst plays a key role. orgsyn.org This method provides access to a library of ester analogues, such as Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate and Benzyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Table 2: Ester Analogue Synthesis via Transesterification

| Target Analogue | Reactant Alcohol | Catalyst Example | General Reaction Conditions |

|---|---|---|---|

| Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | Ethanol | Boric Acid | Heating with excess alcohol and catalyst |

| Propyl 4-(2-methoxyphenyl)-3-oxobutanoate | Propan-1-ol | Boric Acid | |

| Benzyl 4-(2-methoxyphenyl)-3-oxobutanoate | Benzyl Alcohol | Boric Acid |

Alterations of the Butanoate Chain (e.g., alkyl substitutions)

Modifications to the butanoate chain can be achieved at the C2 (α-carbon) or C4 positions. Alkylation at the C2 position is a classic transformation for β-keto esters. The acidic α-hydrogens can be removed by a suitable base (e.g., sodium ethoxide) to form an enolate ion. This nucleophilic enolate can then be reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an SN2 reaction to introduce an alkyl group at the C2 position. libretexts.org This is a fundamental strategy known as the acetoacetic ester synthesis. libretexts.org

Alterations at the C4 position require a different approach, starting from a modified precursor. To introduce an alkyl group at C4, one would begin the synthesis with a 2-arylpropanoic acid instead of an arylacetic acid. For example, starting with 2-(2-methoxyphenyl)propanoic acid and applying the Meldrum's acid synthesis described in section 7.1.1 would yield Methyl 4-(2-methoxyphenyl)-3-oxopentanoate. The synthesis of the required 2-arylpropanoic acid precursors can be accomplished by the direct, highly selective methylation of arylacetic acid derivatives using dimethyl carbonate at elevated temperatures. orgsyn.org

Comparative Analysis of Synthetic Routes and Efficiencies for Analogues

Several synthetic routes exist for the preparation of the core β-keto ester structure of these analogues, each with distinct advantages and limitations.

Claisen Condensation: This classic method involves the self-condensation of an ester (e.g., methyl 2-methoxyphenylacetate) with a strong base. While fundamental, it can suffer from competing reactions and may not be ideal for generating the desired 4-aryl-3-oxobutanoate structure from simple precursors.

Acylation of Ketone Enolates: An alternative involves generating an enolate from a ketone, such as 2-methoxyacetophenone, and reacting it with a carbonate like dimethyl carbonate or ethyl chloroformate. uba.ar This method can be effective but may require harsh bases and long reaction times, with reports of inconsistent yields. uba.ar

Reaction with Meldrum's Acid: The acylation of Meldrum's acid with an activated phenylacetic acid derivative, followed by alcoholysis, is a highly efficient and versatile method. doi.org It generally proceeds under milder conditions than classical condensations and often provides high yields of the desired β-keto ester, making it a preferred route for generating a diverse library of analogues. doi.orgresearchgate.net

Aldehyde-Diazoacetate Condensation: Aromatic aldehydes can be condensed with ethyl diazoacetate in the presence of various catalysts to yield β-keto esters. nih.gov This method is useful for converting 2-methoxybenzaldehyde (B41997) into the corresponding butanoate but involves the use of potentially hazardous diazo compounds.

Table 3: Comparison of Synthetic Routes for the 4-Aryl-3-oxobutanoate Core

| Synthetic Route | Key Precursors | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation of Ketone Enolates | Aryl Ketone, Dialkyl Carbonate | Strong base (e.g., NaH), long reaction time | Direct approach from ketones | Harsh conditions, inconsistent yields uba.ar |

| Meldrum's Acid Route | Aryl Acetic Acid, Meldrum's Acid | Activation (e.g., DCC), then reflux in alcohol | High efficiency, versatile for various aryl groups doi.org | Multi-step process |

| Aldehyde-Diazoacetate Condensation | Aryl Aldehyde, Diazoacetate | Metal catalyst (e.g., Mo, Nb) | Good yields under mild conditions nih.gov | Use of potentially explosive diazo reagents |

Influence of Structural Modifications on Chemical Reactivity Profiles

Structural changes to this compound significantly impact its chemical reactivity by altering electronic and steric properties.

The position of the methoxy (B1213986) group on the phenyl ring has a profound electronic effect. The methoxy group is electron-donating through resonance and electron-withdrawing through induction. vaia.comnumberanalytics.com

When in the ortho- or para-position , the strong electron-donating resonance effect dominates, increasing the electron density of the aromatic ring and the adjacent C4 carbon. This can influence the acidity of the α-hydrogens at C2 and the nucleophilicity of the corresponding enolate.

When in the meta-position , the resonance effect is absent, and the weaker inductive electron-withdrawing effect prevails. vaia.com This makes the aromatic ring less electron-rich compared to the ortho- and para-isomers.

Computational studies on related β-keto esters have shown that such electronic effects alter the local reactivity of the carbonyl carbons. doi.org Electron-donating groups can influence which carbonyl carbon (the ketone at C3 or the ester at C1) is more susceptible to nucleophilic attack. doi.org The ortho-methoxy group, due to its proximity to the butanoate chain, can also exert steric hindrance and participate in intramolecular interactions, potentially influencing the conformation and reactivity of the side chain.

Variations in the ester group (e.g., methyl vs. ethyl vs. tert-butyl) primarily introduce steric effects. A bulkier ester group like tert-butyl can hinder the approach of nucleophiles to the ester carbonyl carbon, potentially making the ketone carbonyl the more reactive site for certain reactions.

Finally, alkyl substitutions on the butanoate chain directly impact reactivity. An alkyl group at the C2 position removes one of the acidic α-hydrogens, preventing further alkylation at that site and altering the steric environment around the carbonyl groups.

Future Research Directions and Innovative Methodologies

Development of More Sustainable and Environmentally Benign Synthetic Routes (Green Chemistry)

The synthesis of β-keto esters, including Methyl 4-(2-methoxyphenyl)-3-oxobutanoate, is increasingly benefiting from the principles of green chemistry. Traditional synthesis methods often involve harsh conditions and generate significant waste. nih.gov Future research will likely focus on developing more sustainable and environmentally friendly synthetic pathways.

Key areas of development include:

Catalytic Transesterification: The use of catalysts like 3-nitrobenzeneboronic acid presents an environmentally acceptable process for the transesterification of β-keto esters. researchgate.net Another approach involves using Candida antarctica lipase (B570770) B (CALB), which catalyzes transesterification under solvent-free conditions, offering high yields and chemoselectivity. google.com

Milder Reaction Conditions: A method utilizing 2,2,6-trimethyl-4H-1,3-dioxin-4-one and alcohols in refluxing tetrahydrofuran (B95107) (THF) with sodium acetate (B1210297) as a catalyst provides a mild and high-yielding route to β-keto esters, avoiding many side products. organic-chemistry.org

Alternative Reagents: Research into replacing traditional strong bases and reagents that require long reaction times is ongoing. nih.gov For instance, the use of magnesium enolates of substituted malonic acid half oxyesters allows for the synthesis of functionalized β-keto esters under milder conditions. organic-chemistry.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

The quest for higher efficiency in chemical synthesis drives the exploration of new catalytic systems. For β-keto esters, this involves developing catalysts that offer improved selectivity and yield.

Recent advancements and future directions include:

Palladium Catalysis: Palladium-catalyzed reactions of allyl β-keto carboxylates have opened new synthetic methodologies, expanding the utility of β-keto esters. nih.gov

Lewis Acid Catalysis: Boron trifluoride etherate (BF3·OEt2) has been shown to be an efficient catalyst for the transesterification of β-keto esters. researchgate.net Similarly, NbCl5 has been used to catalyze the reaction between aldehydes and ethyl diazoacetate to produce β-keto esters in good yields. organic-chemistry.org

Asymmetric Catalysis: The development of chiral catalysts, such as La-NR-linked-BINOL complexes, allows for the catalytic asymmetric Michael reaction of acyclic β-keto esters to cyclic enones with high enantioselectivity. capes.gov.br Chiral scandium(III) N,N'-dioxide complexes have also been used for the enantioselective homologation of acetophenones to yield optically active β-keto esters. organic-chemistry.org

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound and related compounds, computational studies can provide deep insights into their properties and reactivity, guiding the rational design of new molecules and synthetic pathways.

Areas of focus include:

ADME Properties and Reactivity: Computational analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with reactivity studies, can help in designing β-keto esters with desired biological activities, such as antibacterial properties. nih.govnih.gov

Molecular Docking and Dynamics: Molecular docking and dynamics simulations are used to study the interaction of β-keto esters with biological targets, such as proteins involved in bacterial quorum sensing, to predict their potential as inhibitors. nih.govresearchgate.net

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their structural features, aiding in the design of more potent molecules. researchgate.net

Integration with High-Throughput Synthesis and Screening for Chemical Libraries

The discovery of new drugs and materials often relies on the synthesis and screening of large collections of compounds known as chemical libraries. vapourtec.com Integrating the synthesis of β-keto esters like this compound with high-throughput techniques can accelerate this process significantly.

Key aspects of this integration are:

Automated Synthesis: Automated synthesis platforms, including those based on flow chemistry, enable the rapid and reliable preparation of large numbers of compounds for screening. vapourtec.comnih.gov This automation can lead to a substantial improvement in user efficiency compared to manual methods. nih.gov

DNA-Encoded Libraries (DECLs): DECL technology allows for the synthesis and screening of vast and diverse compound libraries. nih.govuci.edu In this approach, each compound is tagged with a unique DNA barcode, enabling the identification of binding molecules through affinity capture experiments and high-throughput DNA sequencing. nih.gov

Parallel Synthesis: Automated parallel synthesis is a powerful tool in early-stage drug discovery, allowing for the efficient exploration of chemical space and the rapid generation of structure-activity relationships (SAR) from validated chemical procedures. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.